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molecular formula C10H7ClN2O2 B8478416 1-(4-Chloro-2-nitrophenyl)pyrrole

1-(4-Chloro-2-nitrophenyl)pyrrole

Cat. No. B8478416
M. Wt: 222.63 g/mol
InChI Key: YJAYXMXDORXKBG-UHFFFAOYSA-N
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Patent
US03939159

Procedure details

100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran are added dropwise to a stirred solution of 86.3 g (0.5 mole) of 4-chloro-2-nitroaniline in 500 ml. of glacial acetic acid. The solution is refluxed under a nitrogen atmosphere for 30 minutes, filtered, and poured into 2500 ml. of water. The aqueous solution is extracted with chloroform. The chloroform solution is dried with anhydrous sodium sulfate and concentrated to a brown oil. The brown oil is dissolved in an ether-petroleum ether-mixture and placed in a refrigerator overnight. An orange solid precipitates and is recrystallized from an ether petroleum ether mixture to give 1-(4-chloro-2-nitrophenyl) pyrrole, m.p. 55°-56° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=1>C(O)(=O)C>[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]2[CH:3]=[CH:7][CH:6]=[CH:5]2)=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
86.3 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed under a nitrogen atmosphere for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
poured into 2500 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
DISSOLUTION
Type
DISSOLUTION
Details
The brown oil is dissolved in an ether-petroleum ether-mixture
CUSTOM
Type
CUSTOM
Details
placed in a refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
An orange solid precipitates
CUSTOM
Type
CUSTOM
Details
is recrystallized from an ether petroleum ether mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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